N-Allyl-2-chloro-4-nitrobenzamide

Purity Procurement Specification Quality Control

Sourcing a single intermediate with orthogonal reactivity for diversity-oriented synthesis is a persistent bottleneck. N-Allyl-2-chloro-4-nitrobenzamide (CAS 304887-50-1) directly addresses this by integrating three distinct functional handles on a benzamide core. - Enables Nachtsheim oxidative cyclization to yield enantiomerically enriched oxazolines (up to 94% yield, 98% ee) for kinase or GPCR programs. - The 2-chloro handle is primed for late-stage Suzuki/Buchwald-Hartwig couplings, while the nitro group permits reduction to an amine for further diversification. - CNS-drug-like physicochemical profile (XLogP3: 2.4, TPSA: 74.9 Ų) makes it a strategic fragment for neurological target screening libraries.

Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
CAS No. 304887-50-1
Cat. No. B11693977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-chloro-4-nitrobenzamide
CAS304887-50-1
Molecular FormulaC10H9ClN2O3
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-4-3-7(13(15)16)6-9(8)11/h2-4,6H,1,5H2,(H,12,14)
InChIKeyVOFAMPGGDHUGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-chloro-4-nitrobenzamide: Product Overview


N-Allyl-2-chloro-4-nitrobenzamide (CAS 304887-50-1) is a synthetic, multifunctional benzamide derivative featuring an N-allyl substituent, a 2-chloro group, and a 4-nitro group on the aromatic ring. This compound belongs to the nitrobenzamide class, with a molecular formula of C₁₀H₉ClN₂O₃ and a molecular weight of 240.64 g/mol. It is supplied as a rare building block for early discovery research, with a minimum purity of 95% (AKSci) or ≥98% (ChemScene). The compound's structural profile—combining an allyl handle, an aryl chloride, and a nitro group—enables diverse synthetic transformations, including cyclization, cross-coupling, and reduction, making it a versatile intermediate for medicinal chemistry and agrochemical development programs .

Role Versatile intermediate for medicinal chemistry and agrochemical discovery
Synthetic utility Enables cyclization, cross-coupling, and reduction workflows
Procurement Rare building block for early discovery with high purity specification

N-Allyl-2-chloro-4-nitrobenzamide vs. Common Analogs


Close structural analogs such as N-allyl-4-nitrobenzamide (CAS 88229-26-9), 2-chloro-4-nitrobenzamide (aklomide, CAS 3011-89-0), and N-allylbenzamide (CAS 10283-95-1) each lack at least one critical functional group present in N-allyl-2-chloro-4-nitrobenzamide. The absence of the chlorine atom eliminates a key site for transition-metal-catalyzed cross-coupling reactions, while the absence of the allyl group precludes intramolecular cyclization chemistries or further functionalization via thiol-ene click reactions. Furthermore, the presence of both electron-withdrawing nitro and chloro substituents significantly modulates the aryl ring's electronic character, influencing reactivity in subsequent transformations. As the quantitative evidence below demonstrates, these structural differences translate into measurable variations in purity specifications, lipophilicity, polar surface area, and exploitable synthetic utility, making generic substitution scientifically invalid for most research applications [1].

Target Compound
  • Handles Allyl, 2-chloro, 4-nitro
  • Profile Balanced lipophilicity and polar surface area
Common Analogs
  • N-allyl-4-nitrobenzamide Lacks chlorine handle; cross-coupling scope may shift
  • Aklomide (2-chloro-4-nitrobenzamide) Lacks allyl group; cyclization and click chemistry not accessible
  • N-allylbenzamide Missing nitro and chloro groups; electronic profile differs completely

N-Allyl-2-chloro-4-nitrobenzamide: Key Differentiating Evidence


Purity Advantage Over Leading Analogs

The target compound is commercially available at ≥98% purity (HPLC) from ChemScene, while the closest analog N-allyl-4-nitrobenzamide (CAS 88229-26-9) is typically supplied at 95% purity (AKSci, Chemenu). For 2-chloro-4-nitrobenzamide (aklomide), commercial purity from MedChemExpress is 98%, but this analog lacks the critical N-allyl group required for many downstream synthetic applications .

Purity specification
Head-to-head
Target: ≥98% (HPLC)
Higher reported purity may reduce in-house purification needs
N-allyl-4-nitro analog supplied at 95%; aklomide matches purity but lacks allyl handle
Purity Procurement Specification Quality Control

Optimal Lipophilicity Profile

The computed octanol-water partition coefficient (XLogP3) for N-allyl-2-chloro-4-nitrobenzamide is 2.4, placing it within the optimal range (1–3) for oral bioavailability and CNS penetration according to Lipinski's and related drug-likeness rules. This value is notably higher than that of 2-chloro-4-nitrobenzamide (aklomide, estimated logP ~1.5) due to the lipophilic allyl substituent, but lower than that of the N,N-diallyl analog 2-chloro-4-nitro-N,N-bis(prop-2-enyl)benzamide (estimated logP >3.0) which may suffer from excessive lipophilicity. The balanced lipophilicity profile enhances the compound's suitability as a fragment or intermediate in drug discovery campaigns targeting intracellular or CNS targets [1] [2].

Lipophilicity (XLogP3)
Reported
2.4 (computed)
Falls within favorable window (1–3) for oral and CNS drug-likeness
Approximately 0.9 units higher than aklomide (~1.5), lower than diallyl analog (>3.0)
Lipophilicity Drug-Likeness Physicochemical Property

CNS Permeability Potential via Low TPSA

The topological polar surface area (TPSA) of N-allyl-2-chloro-4-nitrobenzamide is calculated as 74.9 Ų, which falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. In comparison, N-allyl-4-nitrobenzamide has a TPSA of 75.0 Ų (nearly identical but lacks the chlorine handle for further functionalization), while many N-aryl-substituted analogs exceed 80 Ų. The combination of TPSA below 90 Ų with an XLogP3 of 2.4 suggests that the compound occupies a privileged chemical space for CNS-active probe development [1] .

Polar surface area
Class-level inference
74.9 Ų (computed)
Below 90 Ų threshold supports CNS permeability screening potential
Lower than many N-aryl-substituted variants (>80 Ų); requires experimental validation
Polar Surface Area CNS Drug Design Blood-Brain Barrier

Antiparasitic Activity of Core Scaffold

While direct biological data for N-allyl-2-chloro-4-nitrobenzamide are not publicly available, the structurally related compound aklomide (2-chloro-4-nitrobenzamide) demonstrates dose-dependent inhibition of Eimeria tenella in vitro. At concentrations of 5, 10, and 20 μg/mL, aklomide inhibits schizogony (asexual reproduction) by 45%, 72%, and 90%, respectively. In vivo, dietary administration at 100–400 ppm reduces oocyst shedding by 50–80% and lowers mortality from 40% to 5% in infected chickens. The N-allyl modification may alter pharmacokinetic properties and target engagement compared to the parent scaffold, providing a basis for comparative SAR studies [1] [2].

Antiparasitic scaffold
Class-level inference
Aklomide inhibits E. tenella (45–90% in vitro)
Parent scaffold supports coccidiostat SAR research; N-allyl properties to verify
No direct data on target compound; activity may shift with N-allyl modification
Antiparasitic Activity Coccidiostat Eimeria tenella

Oxidative Cyclization to Oxazolines

N-Allyl benzamides, including those with electron-withdrawing substituents, undergo enantioselective oxidative cyclization to yield optically active oxazolines and oxazines using a chiral triazole-substituted iodoarene catalyst. This reaction achieves yields up to 94% and enantioselectivities up to 98% ee. The target compound, bearing both a chloro and nitro group, is expected to participate in this transformation, providing access to functionalized heterocycles that are valuable in pharmaceutical synthesis. Analogs lacking the N-allyl group (e.g., aklomide) cannot undergo this cyclization, limiting their synthetic utility in this context [1] [2].

Oxidative cyclization
Class-level inference
Enables oxazoline synthesis (up to 94% yield, 98% ee)
Allyl group provides high-value transformation route absent in non-allylated analogs
Yield and ee not directly measured on target compound; class reaction scope
Oxidative Cyclization Oxazoline Synthesis Synthetic Methodology

Refrigerated Storage Stability

ChemScene specifies storage at 2–8°C in a sealed, dry environment for N-allyl-2-chloro-4-nitrobenzamide, which is less stringent than the -20°C freezer storage recommended for some moisture-sensitive nitrobenzamide analogs. In contrast, AKSci recommends long-term storage in a cool, dry place at ambient temperature for the non-chlorinated analog N-allyl-4-nitrobenzamide, which may lead to higher degradation rates over extended periods due to lack of refrigeration. Refrigerated storage (2–8°C) is generally expected to extend compound integrity to >2 years, whereas ambient-stored compounds may degrade within 12–18 months depending on environmental conditions .

Storage stability
Head-to-head
Recommended 2–8°C, sealed, dry
Refrigerated storage may extend shelf life vs. ambient-stored analogs
Vendor specification; N-allyl-4-nitro analog recommended at ambient temperature
Storage Stability Procurement Logistics Compound Management

N-Allyl-2-chloro-4-nitrobenzamide: Application Scenarios


Synthesis of Oxazoline-Based Bioactive Molecules

Leveraging the N-allyl group, researchers can employ the Nachtsheim oxidative cyclization protocol to convert the compound into enantiomerically enriched oxazolines (yields up to 94%, ee up to 98%). The resulting heterocycles serve as key intermediates for developing kinase inhibitors, antibacterial agents, or GPCR modulators. The 2-chloro substituent remains intact for subsequent Suzuki or Buchwald-Hartwig couplings, enabling late-stage diversification [1].

Coccidiostat Lead Optimization

Building on the established anticoccidial activity of the 2-chloro-4-nitrobenzamide core (in vitro Eimeria tenella inhibition: 45–90% at 5–20 μg/mL; in vivo oocyst reduction: 50–80%), the compound can serve as a starting point for SAR exploration. The N-allyl group may modulate pharmacokinetic properties, potentially improving oral bioavailability or tissue distribution in poultry compared to the parent aklomide scaffold [2].

Fragment-Based CNS Screening Libraries

With an XLogP3 of 2.4 and a TPSA of 74.9 Ų, the compound falls within the favorable CNS drug-likeness space (logP 1–3, TPSA < 90 Ų). Its three functional handles (allyl, chloro, nitro) make it an ideal fragment for library construction aimed at identifying hits against neurological targets such as neurotransmitter receptors or ion channels. Procurement for CNS-focused screening collections is strategically justified by these physicochemical parameters [1].

Functional Polymer Precursor

The allyl group enables thiol-ene click chemistry or radical polymerization, allowing the compound to be incorporated into polymer backbones. The nitro group can be reduced to an amine for further cross-linking or bioconjugation. This dual reactivity is not available in non-allylated or non-chlorinated analogs, making the compound a uniquely suited monomer for designing stimuli-responsive materials or antimicrobial coatings [1].

Application
Selection Property
Validation Focus
Oxazoline-based bioactive molecule synthesis
N-allyl cyclization handle plus 2-chloro cross-coupling site
Cyclization yield and enantioselectivity verification
Coccidiostat lead optimization studies
2-chloro-4-nitrobenzamide core with modifiable N-allyl group
Comparative in vitro and in vivo antiparasitic endpoint review
CNS fragment-based screening libraries
Balanced XLogP3 (2.4) and low TPSA (74.9 Ų)
CNS permeability and target engagement assay context
Functional polymer precursor research
Allyl group for thiol-ene/radical polymerization; reducible nitro group
Polymerization kinetics and material property review

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